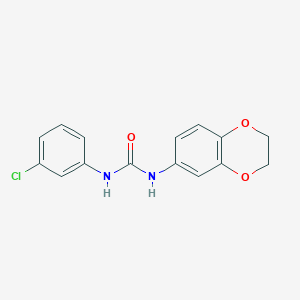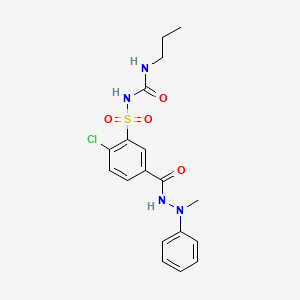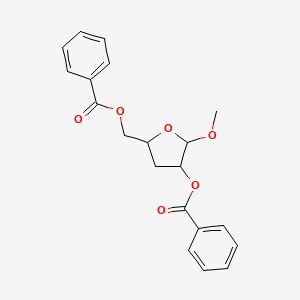
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is a chemical compound with the molecular formula C20H20O6 It is a derivative of pentofuranoside, characterized by the presence of two benzoyl groups at the 2 and 5 positions and a methoxy group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside typically involves the benzoylation of a suitable pentofuranoside precursor. The reaction conditions often include the use of benzoyl chloride as the benzoylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzoyl groups or to reduce other functional groups within the molecule.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a substrate or inhibitor. The benzoyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
- Methyl 3-o-benzoyl-2-o-methyl-d-xylopyranoside
- Methyl 3-o-benzoyl-4,6-di-o-benzylhexopyranoside
- Phenyl 4-o-benzyl-6-deoxy-2,3-di-o-methyl-1-thiohexopyranoside
Uniqueness
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is unique due to the specific positioning of the benzoyl groups and the absence of a hydroxyl group at the 3 position. This structural uniqueness can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific research applications.
属性
CAS 编号 |
4395-37-3 |
|---|---|
分子式 |
C20H20O6 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
(4-benzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C20H20O6/c1-23-20-17(26-19(22)15-10-6-3-7-11-15)12-16(25-20)13-24-18(21)14-8-4-2-5-9-14/h2-11,16-17,20H,12-13H2,1H3 |
InChI 键 |
APDHEXOZIKRKSN-UHFFFAOYSA-N |
规范 SMILES |
COC1C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


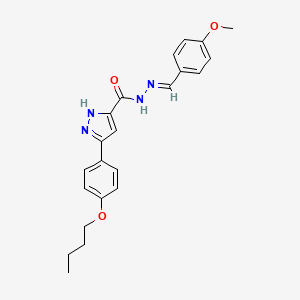
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)
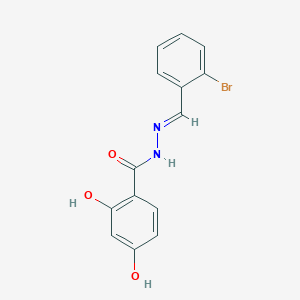
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B15082463.png)
![4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate](/img/structure/B15082476.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)
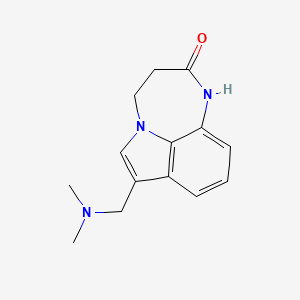
![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
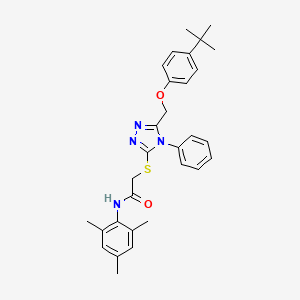
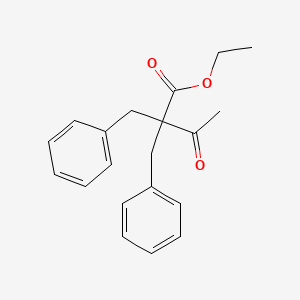
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)
